molecular formula C5H9NaO4S B13165331 Sodium 4-methoxy-4-oxobutane-1-sulfinate

Sodium 4-methoxy-4-oxobutane-1-sulfinate

Cat. No.: B13165331
M. Wt: 188.18 g/mol
InChI Key: GPNYUWLXDITHMB-UHFFFAOYSA-M
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Description

Sodium 4-methoxy-4-oxobutane-1-sulfinate (C₅H₉NaO₅S, molecular weight 212.17 g/mol) is a sodium sulfinate salt characterized by a unique combination of functional groups: a sulfinate (-SO₂⁻Na⁺) moiety at position 1, a ketone (oxo) group, and a methoxy (-OCH₃) group at position 4 of the butane backbone. This structure confers distinct physicochemical properties, including high water solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical manufacturing. Its sulfinate group acts as a nucleophile, enabling participation in Michael additions, radical reactions, and sulfonation processes.

Properties

Molecular Formula

C5H9NaO4S

Molecular Weight

188.18 g/mol

IUPAC Name

sodium;4-methoxy-4-oxobutane-1-sulfinate

InChI

InChI=1S/C5H10O4S.Na/c1-9-5(6)3-2-4-10(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

GPNYUWLXDITHMB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of 4-Methoxy-4-oxobutane Derivatives

One plausible route involves sulfonation of appropriately functionalized butane derivatives. For example, sulfonation of 4-methoxy-4-oxobutanol or its derivatives with sodium sulfite under reflux conditions in alcoholic solvents can yield sodium sulfinates after acidification and purification steps. This approach parallels the synthesis of related sulfonates such as 1,4-butane sultone derivatives.

Reductive Cleavage from Sulfone Precursors

Starting from methyl 4-sulfinobutanoate or related sulfone intermediates, this compound can be prepared by reductive cleavage using sodium borohydride or other hydride reagents. This method has been reported for various sodium sulfinates and can be adapted for this compound.

Barton-type Decarboxylation Route

A more sophisticated method involves the photolytic decarboxylation of Barton esters derived from the corresponding carboxylic acid precursors, followed by RuCl₃-catalyzed oxidation to form sulfone intermediates, and subsequent cleavage with alkoxides or thiolates to yield sodium sulfinates. This method allows for structural diversity and has been validated for alkyl sulfinates similar to the butane backbone of this compound.

Organometallic Addition to Sulfur Dioxide Surrogates

Using organolithium or Grignard reagents derived from 4-methoxy-4-oxobutane precursors, reaction with sulfur dioxide surrogates such as DABSO can provide sodium sulfinates after aqueous workup. This method is efficient and scalable for aryl and alkyl sulfinates and could be adapted for this compound.

Reaction Conditions and Optimization Data

While direct experimental data specific to this compound are limited, analogous sodium sulfinates have been synthesized under the following optimized conditions:

Method Key Reagents/Conditions Yield (%) Notes
Sulfonation with Na₂SO₃ 4-chlorobutanol + sodium sulfite in alcohol solvent, reflux 6 h; acidification with HCl ~70-85 Requires purification to remove NaCl crystals
Reductive cleavage Sodium borohydride reduction of sulfone precursors Variable Hygroscopic nature may affect isolated yield
Barton decarboxylation + oxidation Barton ester photolysis, RuCl₃ oxidation, cleavage with alkoxide 30-92 Moderate to high yields; scalable
Organometallic + DABSO Organolithium or Grignard reagent + DABSO, aqueous Na₂CO₃ workup 60-90 Good to high yields; liquid-liquid extraction

Purification and Characterization

  • Purification typically involves solvent extraction, crystallization, or fractional distillation depending on the method.
  • The compound is generally obtained as a white solid, stable under standard storage conditions.
  • Characterization includes NMR, IR spectroscopy, elemental analysis, and mass spectrometry to confirm the sulfinate group and substitution pattern.

Summary Table of Preparation Routes

Preparation Route Starting Material(s) Key Reagents Advantages Limitations
Sulfonation of 4-chlorobutanol 4-chlorobutanol, Na₂SO₃ Alcohol solvent, HCl Simple, environmentally friendly Requires reflux, purification
Reductive cleavage of sulfone Methyl 4-sulfinobutanoate or sulfone NaBH₄ or similar reductant Straightforward Hygroscopic products, variable yields
Barton-type decarboxylation Barton ester of carboxylic acid RuCl₃ catalyst, alkoxides High structural diversity, scalable Multi-step, requires photolysis
Organometallic + DABSO Organolithium or Grignard reagents DABSO, Na₂CO₃ High yields, scalable Requires moisture-sensitive reagents

This detailed analysis outlines the main synthetic strategies available for this compound, drawing from general sodium sulfinate preparation literature and specific sulfonation methodologies. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Sodium 4-methoxy-4-oxobutane-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-4-oxobutane-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophilic targets, modifying their chemical structure and activity . This property is particularly useful in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Sodium 4-methoxy-4-oxobutane-1-sulfinate differs from related sodium salts in its sulfinate group, which is less common in pharmaceuticals compared to sulfonates or sulfonamides. Key structural comparisons include:

  • Sulfacetamide Sodium Monohydrate: A sulfonamide antibiotic (C₈H₉N₂NaO₃S·H₂O, MW 254.22 g/mol) with a sulfonamide (-SO₂NH₂) group. Unlike the sulfinate in the target compound, sulfonamides exhibit bacteriostatic activity by inhibiting dihydropteroate synthase .
  • Tazobactam Sodium : A β-lactamase inhibitor (C₁₀H₁₁N₄NaO₅S, MW 322.27 g/mol) featuring a sulfonate (-SO₃⁻Na⁺) group. Sulfonates are more electronegative and less nucleophilic than sulfinates, influencing their role in enzyme inhibition .
  • Montelukast Sodium : A leukotriene antagonist (C₃₅H₃₅ClNNaO₃S, MW 608.18 g/mol) with a sulfonate group. Its larger hydrophobic structure contrasts with the compact, polar nature of the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
This compound C₅H₉NaO₅S 212.17 High in water Sulfinate, ketone, methoxy
Sulfacetamide sodium monohydrate C₈H₉N₂NaO₃S·H₂O 254.22 Water-soluble Sulfonamide, amide
Tazobactam sodium C₁₀H₁₁N₄NaO₅S 322.27 Soluble in polar solvents Sulfonate, β-lactam
Montelukast sodium C₃₅H₃₅ClNNaO₃S 608.18 Ethanol-soluble Sulfonate, thioether

Reactivity and Stability

  • Sulfinates vs. Sulfonates : The sulfinate group in the target compound is more nucleophilic than sulfonates, enabling participation in redox reactions and radical coupling. In contrast, sulfonates (e.g., tazobactam) are more stable under physiological conditions, favoring their use in drug formulations .
  • Oxo and Methoxy Groups : The ketone and methoxy groups in this compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike sulfacetamide’s amide group, which resists hydrolysis .

Biological Activity

Sodium 4-methoxy-4-oxobutane-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature concerning its biological effects, pharmacokinetics, and potential therapeutic applications.

This compound is characterized by its sulfonate group, which is known to influence solubility and reactivity. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H9_9NaO4_4S
  • CAS Number : 3878-55-5

Pharmacokinetics

The pharmacokinetic properties of this compound indicate a favorable absorption profile:

PropertyValue
TPSA (Topological Polar Surface Area) 63.6 Ų
GI Absorption High
BBB Permeant No
P-gp Substrate No
CYP Inhibitor No (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)

These properties suggest that the compound is likely to be well absorbed in the gastrointestinal tract but does not penetrate the blood-brain barrier, limiting its central nervous system effects.

Antimicrobial Effects

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including multidrug-resistant organisms. For instance, it has shown promising Minimum Inhibitory Concentration (MIC) values against:

  • Staphylococcus aureus : MIC of 4–8 μg/mL
  • Mycobacterium abscessus : MIC of 0.5–1.0 μg/mL

These results indicate that this compound could serve as a potential candidate for treating infections caused by resistant bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α at concentrations comparable to standard anti-inflammatory drugs like diclofenac sodium .

Study on Efficacy in Animal Models

A notable study evaluated the efficacy of this compound in a mouse model of infection. The compound was administered at varying doses, and its effects on bacterial load were measured. The results indicated a substantial reduction in bacterial colonies in treated mice compared to controls, suggesting its potential as an effective therapeutic agent against bacterial infections.

Safety and Toxicology Profile

The safety profile of this compound was assessed through subacute toxicity studies in healthy mice. The compound exhibited minimal toxicity at high doses (up to 800 mg/kg), indicating a favorable safety margin for further development .

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